molecular formula C17H19NO4S B2815233 Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-79-3

Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2815233
CAS No.: 900018-79-3
M. Wt: 333.4
InChI Key: UZIBXCDUQXXERR-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a thiophene ring, a phenoxy group, and a dimethylpropanoyl amide moiety

Mechanism of Action

Target of Action

The primary targets of Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the citric acid cycle, playing a crucial role in cellular energy production.

Mode of Action

This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means that the compound binds to the active sites of these enzymes, preventing them from catalyzing their normal reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable halide under basic conditions.

    Amidation: The intermediate is then subjected to amidation with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the amide linkage.

    Thiophene Ring Formation: The thiophene ring is constructed through a cyclization reaction involving sulfur-containing reagents.

    Esterification: Finally, the carboxylate ester is formed through esterification with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

    Substitution: Electrophiles such as halogens or nitro groups, in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Amines, resulting from the reduction of the amide group.

    Substitution: Various substituted phenoxy derivatives, depending on the electrophile used.

Scientific Research Applications

Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with similar compounds such as:

    Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring, which may alter its chemical reactivity and biological activity.

    Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-pyridinecarboxylate: Contains a pyridine ring, which can introduce basicity and affect its interactions with biological targets.

    Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-benzothiophenecarboxylate: Features a benzothiophene ring, potentially enhancing π-π interactions and altering its electronic properties.

These comparisons highlight the uniqueness of this compound, particularly its balance of electronic and steric properties, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

methyl 3-[2-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-7-5-6-8-12(11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIBXCDUQXXERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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